

In-Depth Technical Guide: 2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4)

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Compound of Interest

Compound Name: 2-Amino-3-(dimethylamino)pyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3-(dimethylamino)pyrazine**, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Chemical and Physical Properties

While specific experimental data for **2-Amino-3-(dimethylamino)pyrazine** is not widely available in the public domain, the following table summarizes key computed and available data for the compound and its close structural analogs. This information is crucial for understanding its behavior in various experimental settings.

Property	Value / Information	Source
CAS Number	89488-74-4	[1] [2]
Molecular Formula	C ₆ H ₁₀ N ₄	Inferred
Molecular Weight	138.17 g/mol	Inferred
Synonyms	N,N-dimethyl-pyrazine-2,3-diamine	Inferred
Purity	Commercially available up to 95%	[3]

Reference Data for Structurally Similar Compounds:

Property	2-Amino-3-(methylamino)pyrazine	2-(Dimethylamino)pyrazine
CAS Number	84996-40-7	5214-29-9
Molecular Weight	124.14 g/mol	123.16 g/mol
PSA	63.8 Å ²	-
XLogP3	-0.2	-
Density	1.271 g/cm ³	-
Flash Point	142.2 °C	-
Refractive Index	1.665	-
Source	[4] [5]	[6]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Amino-3-(dimethylamino)pyrazine** is not readily available in published literature. However, the synthesis of structurally related 2,3-diaminopyrazine derivatives typically involves the amination of a suitable precursor, such as a halogenated pyrazine.

A general synthetic approach can be inferred from procedures for similar compounds. For instance, the synthesis of 2-Amino-3,5-dicyano-6-(dimethylamino)pyrazine starts from 2-amino-6-chloro-3,5-dicyanopyrazine. This suggests that a potential route to **2-Amino-3-(dimethylamino)pyrazine** could involve the reaction of a 2-amino-3-halopyrazine with dimethylamine.

General Experimental Protocol for Amination of Halogenated Pyrazines (Illustrative):

This protocol is a generalized procedure based on the synthesis of similar aminopyrazine derivatives and should be adapted and optimized for the specific synthesis of **2-Amino-3-(dimethylamino)pyrazine**.

Materials:

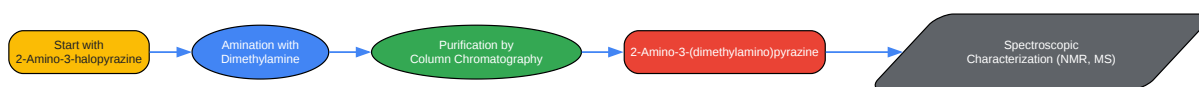
- 2-Amino-3-halopyrazine (e.g., 2-Amino-3-chloropyrazine)
- Dimethylamine solution (e.g., 40% in water or in a suitable organic solvent)
- Suitable solvent (e.g., THF, DMF, or ethanol)
- Base (optional, e.g., triethylamine, potassium carbonate)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-amino-3-halopyrazine in a suitable solvent.
- Add an excess of dimethylamine solution to the reaction mixture.
- If necessary, add a base to scavenge the hydrohalic acid formed during the reaction.
- Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterize the purified product by spectroscopic methods (NMR, MS) to confirm its identity and purity.

Logical Workflow for Synthesis:



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Caption: A generalized workflow for the synthesis of **2-Amino-3-(dimethylamino)pyrazine**.

Spectroscopic Data

Detailed spectroscopic data for **2-Amino-3-(dimethylamino)pyrazine** is not publicly available. However, data for the closely related 2-Amino-3-(methylamino)pyrazine can be used as a reference for characterization.

Reference Spectroscopic Data for 2-Amino-3-(methylamino)pyrazine (CAS 84996-40-7):

Data Type	Values
^1H NMR (DMSO- d_6)	δ 2.81 (d, 3H, $J = 4.7$ Hz), 5.84 (s, 2H), 6.13 (q, 1H, $J = 4.7$ Hz), 7.09 (d, 1H, $J = 3.1$ Hz), 7.23 (d, 1H, $J = 3.1$ Hz)[4]
Mass Spectrometry (ESI)	m/z 125 $[\text{M}+\text{H}]^+$ [4]

For **2-Amino-3-(dimethylamino)pyrazine**, one would expect to see a singlet for the two methyl groups of the dimethylamino substituent in the ^1H NMR spectrum, and the molecular ion peak in the mass spectrum should correspond to its molecular weight (138.17 g/mol).

Applications in Drug Development

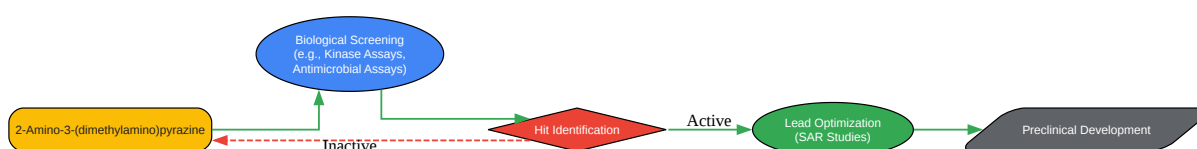
Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. The presence of amino and substituted amino groups on the pyrazine ring can significantly influence the biological activity of these molecules.

While specific pharmacological studies on **2-Amino-3-(dimethylamino)pyrazine** are not extensively reported, its structure suggests potential for exploration in several therapeutic areas. The 2,3-diaminopyrazine scaffold is a key feature in various biologically active molecules.

Potential Areas of Investigation:

- **Kinase Inhibitors:** The aminopyrazine core is present in numerous kinase inhibitors. The specific substitution pattern of **2-Amino-3-(dimethylamino)pyrazine** could be explored for its potential to inhibit various kinases implicated in cancer and other diseases.
- **Antimicrobial Agents:** Pyrazine derivatives have shown promise as antibacterial and antifungal agents. The compound could be screened against a panel of pathogenic microbes to assess its antimicrobial potential.
- **Central Nervous System (CNS) Agents:** The pyrazine nucleus is also found in compounds with CNS activity. The lipophilicity and hydrogen bonding capabilities of this molecule might allow it to cross the blood-brain barrier, making it a candidate for CNS drug discovery programs.

Drug Discovery Workflow:



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Caption: A conceptual workflow for the evaluation of **2-Amino-3-(dimethylamino)pyrazine** in a drug discovery context.

Conclusion

2-Amino-3-(dimethylamino)pyrazine is a pyrazine derivative with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a summary of available information and outlines potential avenues for its synthesis and biological evaluation. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations into the properties and applications of this compound. Further research is needed to fully elucidate its chemical, physical, and biological characteristics.

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References

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